N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline
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Overview
Description
N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chromen-2-one moiety, which is responsible for its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline typically involves the reaction of 3,4-dimethyl-2-oxo-2H-chromen-7-ol with an appropriate acylating agent, followed by coupling with norvaline. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline undergoes various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted coumarins, hydroxylated derivatives, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its coumarin core.
Industry: Utilized in the development of fluorescent dyes and sensors due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline involves its interaction with various molecular targets. The chromen-2-one moiety can intercalate with DNA, inhibiting the activity of enzymes such as DNA gyrase. Additionally, the compound can modulate oxidative stress pathways by scavenging free radicals and inhibiting pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one: Similar in structure but with different substituents at the acetyl group.
2-[(3,4-dihydro-5-hydroxy-2,2-dimethyl-4-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid: Contains a hydroxyl group, leading to different biological activities.
Acetic acid, [(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, ethyl ester: An ester derivative with distinct physicochemical properties.
Uniqueness
N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is unique due to its specific combination of the chromen-2-one moiety with norvaline, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H21NO6 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-4-5-14(17(21)22)19-16(20)9-24-12-6-7-13-10(2)11(3)18(23)25-15(13)8-12/h6-8,14H,4-5,9H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
JQUFOIJRAFPUIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C |
Origin of Product |
United States |
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